

Hemopressin: A Hemoglobin Alpha-Chain Fragment with Cannabinoid Activity

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hemopressin is a bioactive peptide originally isolated from rat brain homogenates, identified as a fragment of the α -chain of hemoglobin.[1][2] Subsequent research has revealed that **hemopressin** and its N-terminally extended analogs, such as RVD-**hemopressin** and VD-**hemopressin**, are novel modulators of the endocannabinoid system, exhibiting a range of activities from inverse agonism to agonism and allosteric modulation at cannabinoid receptors. [3][4][5] This technical guide provides a comprehensive overview of **hemopressin** and its related peptides, focusing on their biochemical properties, pharmacological activities, and the experimental methodologies used to characterize them.

Discovery and Structure

Hemopressin was first identified as a nonapeptide with the amino acid sequence Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His (PVNFKFLSH) in rats.[1] In humans and mice, the sequence is slightly different, with a Leucine residue replacing Phenylalanine at position 6 (PVNFKLLSH).[3] The discovery of **hemopressin** was notable as it represented the first identified peptide ligand for the cannabinoid receptor 1 (CB1), a receptor previously thought to be exclusively targeted by lipid-based endocannabinoids like anandamide and 2-arachidonoylglycerol.[5][6]

Further investigations led to the identification of longer, N-terminally extended forms of **hemopressin** in mouse brain extracts, which are now considered to be the more likely



endogenous forms.[7] The original isolation method for **hemopressin** involved hot acid extraction, which is known to cleave the Asp-Pro bond, suggesting that **hemopressin** itself might be an artifact of this process.[4] The primary endogenous peptides are believed to be RVD-**hemopressin** (Arg-Val-Asp-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His) and VD-**hemopressin** (Val-Asp-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His).[8]

Pharmacological Activity and Quantitative Data

Hemopressin and its analogs exhibit complex and varied pharmacology at cannabinoid receptors. **Hemopressin** is predominantly characterized as an inverse agonist of the CB1 receptor, while RVD-**hemopressin** and VD-**hemopressin** have been shown to act as agonists or allosteric modulators at both CB1 and CB2 receptors.[4][5][9][10]



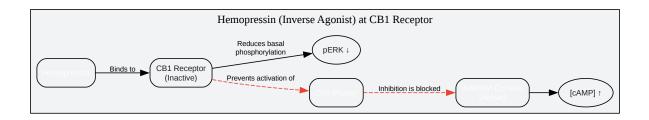
| Peptide | Receptor | Assay Type | Value | Reference |
|--|---|--|--|-----------|
| Hemopressin | CB1 | Radioligand Binding (displacement of [3H]SR141716) | Subnanomolar affinity | [11] |
| CB1 | Functional Assay (EC50) | 0.35 nM | [9] | |
| RVD- hemopressin (Pepcan-12) | CB2 | Radioligand Binding (Ki) | ~50 nM (Positive Allosteric Modulator) | [3][12] |
| CB2 | cAMP Inhibition (EC50 potentiation of 2- AG) | 8-fold potentiation (92.1 nM to 12.4 nM) | [3] | |
| Hemopressin (human, mouse) | Endopeptidase 24.15 | Inhibition Constant (Ki) | 27.76 μΜ | [13] |
| Neurolysin | Inhibition Constant (Ki) | 3.43 μΜ | [13] | |
| Angiotensin- Converting Enzyme (ACE) | Inhibition Constant (Ki) | 1.87 μΜ | [13] | _ |
| RVD- hemopressin | TRPV1 | Inhibition of Capsaicin- induced current (IC50) | 18.62 μΜ | [1][14] |

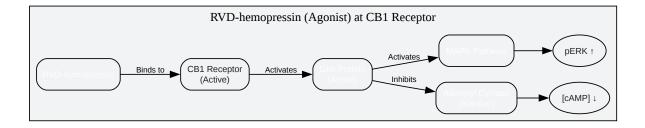
Note: Comprehensive Ki and EC50/IC50 values for all three peptides at both CB1 and CB2 receptors across a range of functional assays are not consistently available in the literature.

Signaling Pathways

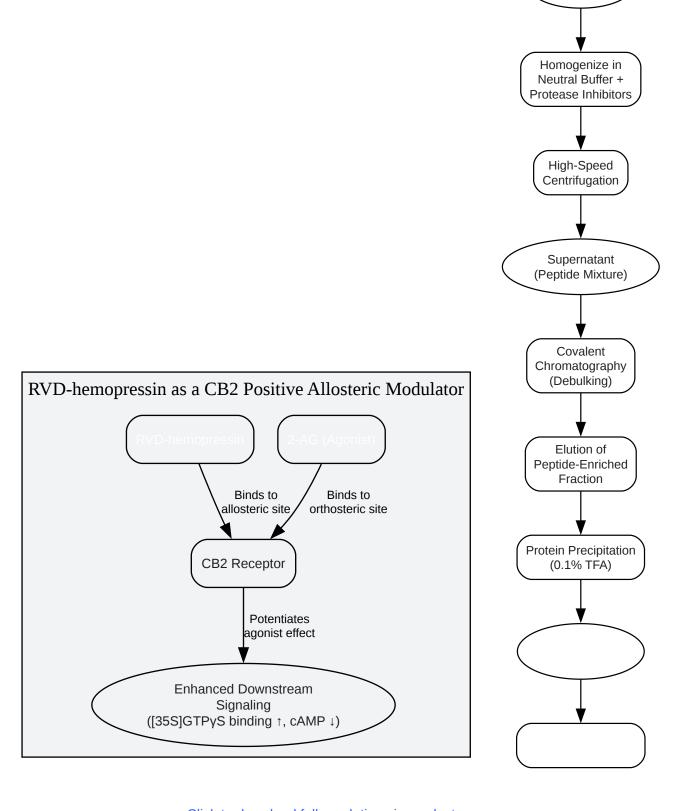


The interaction of **hemopressin** and its analogs with cannabinoid receptors initiates downstream signaling cascades. As a CB1 inverse agonist, **hemopressin** can block the constitutive activity of the receptor, leading to an increase in adenylyl cyclase activity and a decrease in ERK phosphorylation in cells with high CB1 receptor tone.[15] In contrast, the agonistic actions of RVD-**hemopressin** and VD-**hemopressin** at CB1 receptors can lead to the canonical G-protein-mediated inhibition of adenylyl cyclase and activation of the MAPK/ERK pathway.[15] RVD-**hemopressin** has also been shown to be a positive allosteric modulator of the CB2 receptor and a blocker of the TRPV1 channel.[3][14]









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